Myristic amide

Surfactant Rheology Personal Care Formulation Thickener Optimization

Researchers optimizing surfactant viscosity or screening antibacterial scaffolds face chain-length-dependent performance gaps. Tetradecanamide (CAS 638-58-4) provides the uniquely effective C14 fatty amide solution. • Surfactant thickening: C14 chain delivers maximal rheological modification in poly(oxyethylene) sulfate systems vs. C12/C16 analogs. • Antibacterial scaffold: N-acyldiamine derivatives exhibit potent anti-MRSA activity (MIC 1-16 μg/mL) against clinical isolates. • Reference standard: Validated component of leafcutter ant cuticular hydrocarbons for GC-MS and behavioral assays. White crystalline powder, ≥98% purity. MW 227.39. Store at room temperature; ships ambient. For R&D use only.

Molecular Formula C14H29NO
Molecular Weight 227.39 g/mol
CAS No. 638-58-4
Cat. No. B1213311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristic amide
CAS638-58-4
Molecular FormulaC14H29NO
Molecular Weight227.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)N
InChIInChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
InChIKeyQEALYLRSRQDCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecanamide Overview


Tetradecanamide (CAS 638-58-4), also known as myristamide or N-tetradecanamide, is a primary fatty acid amide belonging to the class of long-chain alkyl amides. It is the amide derivative of myristic acid (tetradecanoic acid), with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol [1]. Physicochemical characterization indicates it exists as a white to off-white crystalline powder at room temperature, with a defined melting point range of 105–107 °C . Tetradecanamide is recognized as a human metabolite and is classified as a primary carboxamide [2]. Its lipophilic nature (calculated LogP ~4.6) and amphiphilic structure underpin its interactions with biological membranes and its utility in both research and industrial formulations [3].

Tetradecanamide Substitution Risks


Substituting tetradecanamide with another fatty amide—such as oleamide (C18:1), stearamide (C18:0), or hexadecanamide (C16:0)—is not a functionally neutral decision. The length and saturation of the alkyl chain directly dictate the compound's physicochemical properties, including melting point, solubility, and hydrophobicity, which in turn govern its performance in both biological and industrial contexts [1]. In biological systems, even a two-carbon difference in chain length can significantly alter membrane partitioning, receptor interactions, and metabolic stability, as demonstrated by the differential activity profiles of capsaicin analogs [2]. In industrial surfactant systems, the specific C14 chain length of tetradecanamide has been shown to confer a unique optimum in rheological modification that is not replicated by C12 or C16 analogs [3]. Therefore, assuming functional interchangeability among fatty amides without empirical verification introduces a significant risk of suboptimal or entirely failed outcomes.

Tetradecanamide vs. Analogs


Viscosity Enhancement in Surfactant Systems

In a systematic study of anionic surfactant systems, tetradecanamide poly(oxyethylene) sulfate was compared against its dodecanamide (C12) and hexadecanamide (C16) counterparts. The study found that the tetradecanamide derivative uniquely produced the most pronounced thickening effect, enabling the formulation of solutions with the highest achievable viscosity [1]. This represents a clear functional optimum at the C14 chain length, not matched by the C12 or C16 analogs.

Surfactant Rheology Personal Care Formulation Thickener Optimization

Anti-MRSA Activity of N-Acyldiamines

A series of fatty N-acyldiamines were synthesized and evaluated for antibacterial activity. The derivative N-(2-aminoethyl)tetradecanamide (compound 5b), which incorporates the core tetradecanamide acyl chain, was among the three most active compounds against Gram-positive bacteria, demonstrating activity against 21 clinical isolates of methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 16 μg/mL [1]. This places the tetradecanamide derivative in the most potent group alongside a dodecanamide analog and an oleamide analog, suggesting the C14 saturated chain confers a favorable balance of lipophilicity for antibacterial action.

Antimicrobial Resistance Medicinal Chemistry MRSA

Leafcutter Ant Cuticular Hydrocarbon Profile

In a study of leafcutter ant cuticular hydrocarbon (CHC) profiles, tetradecanamide was identified as one of three alkyl amides (along with hexadecanamide and hexadecenamide) that were specific to ants inhabited by symbiotic bacteria. These alkyl amides were absent in ants lacking the symbionts, suggesting a direct link to the bacterial symbiosis [1]. This establishes tetradecanamide as a key semiochemical in a complex ecological system.

Chemical Ecology Insect Pheromones Symbiosis

Capsaicin Analog Cytotoxicity

The tetradecanamide moiety was utilized as the acyl chain in a capsaicin analog (AN5: N-(4-hydroxy-3-methoxybenzyl) tetradecanamide) to study the effect of chain length on cytotoxicity. In an MTT assay using rat hepatoma cells, analog AN5 demonstrated evident cytotoxic effects at a concentration of 50 μM after 48 hours [1]. While the shorter chain analog AN2 (N-(3-methoxybenzyl) butanamide) showed the best overall activity, the long-chain tetradecanamide derivative (AN5) was also identified as having significant activity, confirming that the C14 chain length is compatible with potent biological activity in this pharmacophore.

Cancer Research TRPV1 Agonists Structure-Activity Relationship

Lipophilicity and Membrane Interactions

As a primary fatty amide, tetradecanamide is part of a class of endogenous lipids known to interact with and modulate cell membranes and associated proteins. Its calculated partition coefficient (XLogP) of 4.6 [1] positions it between the less lipophilic dodecanamide (XLogP ~3.9) and the more lipophilic hexadecanamide (XLogP ~5.3) and oleamide (XLogP ~5.9) [2]. This intermediate lipophilicity is crucial, as it influences membrane permeability, protein binding, and biological half-life. Empirical studies on related fatty acid amides demonstrate that even small changes in lipophilicity can dramatically alter their ability to potentiate ion channels or modulate GPCR signaling [3].

Membrane Biophysics Drug Delivery Cell Signaling

Tetradecanamide Applications


High-Viscosity Surfactant Products

Based on direct comparative evidence, tetradecanamide is the preferred fatty amide building block for creating anionic surfactants with maximal thickening power. Formulators developing shampoos, body washes, or liquid detergents who require high viscosity without additional thickeners should select tetradecanamide poly(oxyethylene) sulfates over C12 or C16 chain-length alternatives, as it delivers the most pronounced rheological modification [1].

Anti-MRSA Agent Development

For researchers engaged in the synthesis and screening of novel antibacterial compounds, the tetradecanamide acyl chain represents a validated scaffold. When incorporated into N-acyldiamine structures, it yields compounds with potent activity against drug-resistant MRSA clinical isolates (MIC 1-16 μg/mL) [2]. This provides a clear, data-driven rationale for its inclusion in focused compound libraries and structure-activity relationship studies.

Insect Symbiosis Semiochemicals

Tetradecanamide is an established component of the cuticular hydrocarbon profile of leafcutter ants, specifically linked to the presence of symbiotic bacteria [3]. Researchers investigating ant communication, nestmate recognition, or tripartite symbioses can utilize tetradecanamide as a reference standard for GC-MS analysis and behavioral assays. Its co-occurrence with hexadecanamide and hexadecenamide provides a unique chemical signature of interest.

Cytotoxic TRPV1 Analog Synthesis

In the development of capsaicin analogs for potential anti-cancer applications, the tetradecanamide acyl chain offers a defined activity profile. When conjugated to a vanillyl-like head group, the resulting analog (AN5) demonstrates clear cytotoxicity against hepatoma cells at 50 μM, a potency exceeding that of the C6 analog and approaching that of more optimized short-chain derivatives [4]. This makes it a valuable intermediate for SAR exploration of long-chain capsaicinoids.

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